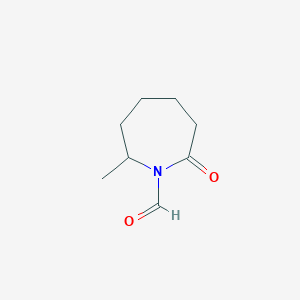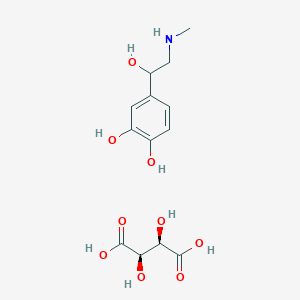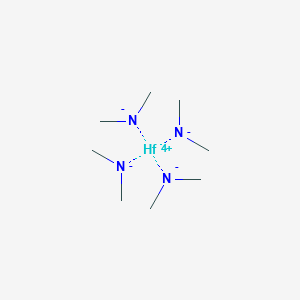
Acetato férrico básico
Descripción general
Descripción
Ferric acetate, also known as iron acetate, is an organic compound composed of iron and acetic acid. It is a white crystalline solid with a molecular weight of 190.9 g/mol and a melting point of 40-45°C. It is a widely used reagent in the synthesis of organic compounds, as well as a catalyst in various chemical reactions. In addition, it is used in the production of inks, dyes, and pigments.
Aplicaciones Científicas De Investigación
Nanocatálisis
El acetato férrico se utiliza en el campo de la nanocatálisis . Proporciona las ventajas de la catálisis homogénea y heterogénea en términos de actividad, selectividad, eficiencia y reutilización. Los nanocatalizadores recuperables magnéticamente proporcionan una superficie más grande para las transformaciones químicas donde se pueden anclar los grupos orgánicos, lo que conduce a una disminución en el tiempo de reacción, un aumento en la producción de la reacción y una mejora en la economía atómica de las reacciones químicas .
Química verde
El acetato férrico se utiliza en química verde . Los nanocatalizadores magnéticos proporcionan un enfoque más ecológico hacia las transformaciones químicas y son fácilmente recuperables con la ayuda de un imán externo para su reutilización .
Prueba de iones férricos
La formación del complejo rojo-marrón de acetato férrico se utilizó una vez como una prueba para iones férricos .
Reacciones de sustitución de ligandos
Los ligandos acuosos terminales en el marco trimetálico del acetato férrico se pueden sustituir con otros ligandos, como piridina y dimetilformamida .
Preparación de especies de metales mixtos
La reducción del catión acetato férrico produce el derivado neutro de valencia mixta que contiene un centro ferroso y dos férricos. Se conocen especies de metales mixtos como [Fe 2 CoO (OAc) 6 (H 2 O) 3 ] .
Tintes y mordientes
Los materiales preparados calentando hierro, ácido acético y aire, descritos vagamente como acetatos de hierro básicos, se utilizan como tintes y mordientes .
Envejecimiento de la madera
El acetato de hierro a menudo se cepilla sobre madera sin tratar para darle un aspecto envejecido .
Dispositivos de almacenamiento de energía
Se investiga el acetato férrico para su uso en aplicaciones como dispositivos de almacenamiento de energía
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ferric acetate, also known as basic iron acetate, is a coordination complex . The primary targets of ferric acetate are the iron transport and storage proteins in the body, such as transferrin and ferritin . These proteins play a crucial role in maintaining iron homeostasis, which is essential for various physiological processes, including oxygen transport and DNA synthesis .
Mode of Action
Ferric acetate interacts with its targets through a process known as chelation . In this process, the ferric ions (Fe3+) in ferric acetate bind to the oxygen atoms in the acetate ions (CH3COO-) forming a coordination complex . This complex can then interact with iron-binding proteins in the body, facilitating the transport and storage of iron .
Biochemical Pathways
The action of ferric acetate affects several biochemical pathways. One of the key pathways is the iron absorption pathway. Ferric acetate can increase the bioavailability of iron, enhancing its absorption in the gastrointestinal tract . This can lead to an increase in the production of hemoglobin, a protein that carries oxygen in the blood . Additionally, ferric acetate can also influence the regulation of iron homeostasis, affecting the synthesis and degradation of ferritin, the primary iron storage protein .
Pharmacokinetics
The pharmacokinetics of ferric acetate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ferric acetate is absorbed in the gastrointestinal tract . It is then distributed throughout the body, primarily binding to transferrin in the blood for transport to various tissues . Ferric acetate is metabolized in the liver, where it is incorporated into ferritin for storage . The excretion of ferric acetate is primarily through the feces, with a small amount excreted in the urine .
Result of Action
The action of ferric acetate results in increased iron levels in the body, which can help to alleviate conditions such as iron deficiency anemia . By increasing the availability of iron, ferric acetate can enhance the production of hemoglobin, improving oxygen transport in the body . Additionally, by influencing iron homeostasis, ferric acetate can help to maintain optimal iron levels in the body, supporting various physiological processes .
Action Environment
The action, efficacy, and stability of ferric acetate can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of ferric acetate . Additionally, the presence of other dietary components, such as calcium and certain types of dietary fiber, can interfere with iron absorption, potentially affecting the efficacy of ferric acetate . Furthermore, the stability of ferric acetate can be affected by factors such as temperature and humidity .
Análisis Bioquímico
Biochemical Properties
The Fe centres are equivalent, each being octahedral, being bound to six oxygen ligands, including a triply bridging oxide at the center of the equilateral triangle .
Molecular Mechanism
The molecular mechanism of Ferric acetate, basic involves its interaction with other molecules at the atomic level. The terminal aqua ligands on the trimetallic framework can be substituted with other ligands . Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers .
Transport and Distribution
It’s known that the compound forms on treating aqueous solutions of iron (III) sources with acetate salts
Subcellular Localization
It’s known that the compound forms on treating aqueous solutions of iron (III) sources with acetate salts
Propiedades
IUPAC Name |
acetic acid;iron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQVYUQNCFEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FeO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10450-55-2 | |
| Record name | Ferric acetate, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric acetate, basic | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iron di(acetate) hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















